3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Overview
Description
Carbocyanine dye sensitive to membrane potential. Fluorescence response to depolarization depends on the staining concentration and detection method.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
The research led by Raut et al. (2020) demonstrates the synthesis of benzofused thiazole derivatives, which showed promising results as antioxidant and anti-inflammatory agents. Specifically, compounds 3c, 3d, and 3e showed notable anti-inflammatory activity compared to standard references. Furthermore, all the tested compounds exhibited potential antioxidant activity, highlighting the therapeutic potential of benzofused thiazole derivatives in treating inflammatory disorders and managing oxidative stress (Raut et al., 2020).
Pharmacological Importance of Benzothiazole
Benzothiazole and its derivatives are recognized for their wide array of pharmacological activities. As discussed by Bhat and Belagali (2020), these compounds are known for their antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This highlights the significance of benzothiazole derivatives in medicinal chemistry and their potential as templates for the development of new therapeutic agents (Bhat & Belagali, 2020).
Therapeutic Potential and Patent Insights
The patent review by Kamal et al. (2015) emphasizes the versatility of benzothiazole as a heterocyclic scaffold in pharmaceutical applications. The review summarizes inventions aimed at developing benzothiazole-based chemotherapeutic agents, covering patents filed between 2010 and 2014. This review underscores the growing importance of the benzothiazole nucleus in the field of drug discovery, especially in cancer treatment, further affirming the structural and functional significance of benzothiazole derivatives in medicinal chemistry (Kamal et al., 2015).
properties
IUPAC Name |
3-propyl-2-[3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTCEHAVVINOPG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide | |
CAS RN |
53336-12-2 | |
Record name | 3,3'-Dipropylthiacarbocyanine iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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